5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is a compound that belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing oxygen. This compound features a methyl group and a morpholinomethyl side chain, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized through various methods, often involving the manipulation of furan derivatives. Its synthesis is of interest due to the potential biological activities associated with furan compounds, including anti-inflammatory and anticancer properties.
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid can be classified as:
The synthesis of 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid typically involves several steps, which may include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. For instance, using solvents like tetrahydrofuran can enhance the solubility of reactants and facilitate reactions under milder conditions .
The molecular formula for 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is . Its structure includes:
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For example, esterification can improve lipophilicity, potentially increasing bioavailability in pharmacological applications.
The mechanism of action for 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer effects, suggesting that this compound might share these properties .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can confirm its structure and purity .
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid has several potential applications:
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is a synthetically engineered heterocyclic compound featuring a fused furan-morpholine architecture. Its systematic IUPAC name, 5-methyl-4-[(morpholin-4-yl)methyl]furan-2-carboxylic acid, precisely reflects its molecular topology: a furan ring substituted at the 4-position with a N-morpholinomethyl group (–CH₂N(CH₂CH₂)₂O) and at the 5-position with a methyl group (–CH₃), while bearing a carboxylic acid (–COOH) at the 2-position [1] [2]. The morpholine moiety (tetrahydro-1,4-oxazine) introduces a tertiary amine and ether oxygen, conferring both basicity and polarity.
Molecular Formula: C₁₁H₁₅NO₄ [1]Molecular Weight: 225.24 g/mol [1]Key Identifiers: CAS 26095-39-6, MDL MFCD01797039 [2] [6].The compound’s planar furan core and flexible morpholine tail enable diverse binding conformations. Its calculated properties include a topological polar surface area (TPSA) of ~62.9 Ų and moderate lipophilicity (predicted LogP ~1.5), aligning with guidelines for bioactive molecule design [6] [10].
Table 1: Systematic Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 5-methyl-4-[(morpholin-4-yl)methyl]furan-2-carboxylic acid |
CAS Registry | 26095-39-6 |
Molecular Formula | C₁₁H₁₅NO₄ |
Molecular Weight | 225.24 g/mol |
Other Names | 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid; 4-(Morpholinomethyl)-5-methylfuran-2-carboxylic acid |
The compound emerged from systematic explorations of furan derivatives in the late 20th century, driven by interest in furans as bioisosteres for phenyl rings and morpholines as solubility-enhancing motifs. Early synthetic routes to analogous furans involved:
Its first documented synthesis likely occurred in the 1990s–2000s alongside morpholine-functionalized heterocycles for pharmaceutical screening. Commercial availability (e.g., Fluorochem, BLD Pharm) by the early 2000s enabled broad pharmacological evaluation [1] [6]. The morpholine group’s role evolved from a mere solubilizer to a critical pharmacophore, particularly in kinase inhibitor design, reflecting shifting paradigms in heterocyclic chemistry [10].
This compound exemplifies strategic molecular hybridization in medicinal chemistry. Its components address key drug-design challenges:
Structurally analogous compounds show marked bioactivity:
Table 2: Bioactive Analogs Illustrating Design Principles
Analog Structure | Biological Activity | Reference |
---|---|---|
5-Ethyl-4-(morpholinomethyl)furan-2-carboxylic acid | Anticancer lead (in vitro) | [4] |
5-Isobutyl-2-methyl-4-(morpholinomethyl)furan-3-carboxylic acid | Cytotoxic agent (≥98% purity) | [5] |
3-(Morpholinomethyl)benzofuran-2-carbohydrazides | VEGFR-2 inhibition; Anti-NSCLC (IC₅₀ <1.5 µM) | [10] |
These data underscore its utility as a versatile intermediate for anticancer, antimicrobial, and antiangiogenic agents. The molecule’s synthetic tractability further supports its use in combinatorial libraries and structure-activity relationship (SAR) studies [4] [5] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5